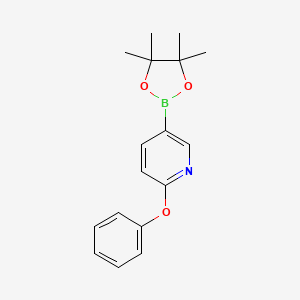
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
概要
説明
Synthesis Analysis
The synthesis of related compounds involves substitution reactions . For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data are summarized in Supplementary Materials .Chemical Reactions Analysis
The compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is used in various transformation processes due to its high stability, low toxicity, and high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a boiling point of 43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .科学的研究の応用
-
Organic Synthesis and Crystal Engineering
- This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
- It’s used in the synthesis of other compounds, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
- The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .
-
Boron Neutron Capture Therapy and Drug Transport Polymers in Cancer Treatment
-
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- It may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
-
Fluorine-Containing Compounds and Amide Local Anesthetics
- Fluorine-containing compounds are widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
- The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
- Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
-
Drug Carriers Based on Borate Linkages
- Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
- Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
- The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
-
Synthesis of Other Borate Compounds
- This compound can be used as an intermediate in the synthesis of other borate compounds .
- The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .
-
Synthesis of Phenylboronic Acid Derivatives
- Phenylboronic acid derivatives have a wide range of applications in biology, organic synthesis, catalysis and crystal engineering .
- They are used in the synthesis of anti-cancer drugs, regulation of insulin rhythm, prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
-
Synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-p-tolylpyridin-2-amine
-
Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1 (2H)-carboxylate
Safety And Hazards
将来の方向性
Boronic acid compounds, such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can also be used as enzyme inhibitors or specific ligand drugs .
特性
IUPAC Name |
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMABRSOCDYXLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625077 | |
| Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
330792-76-2 | |
| Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



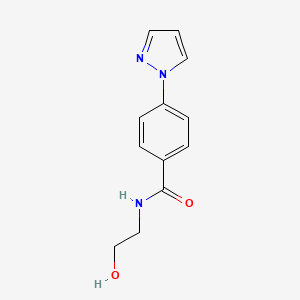
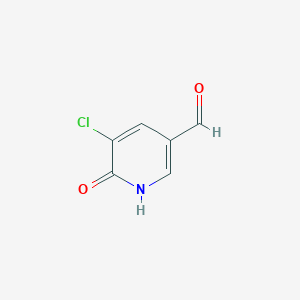
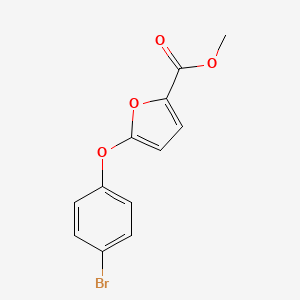
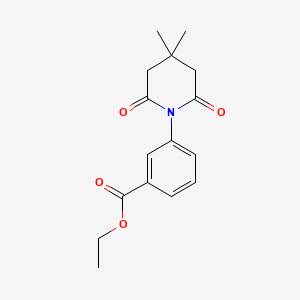
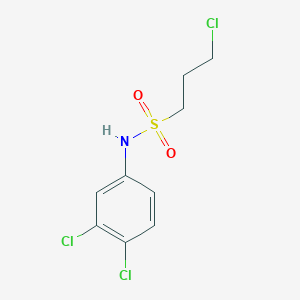
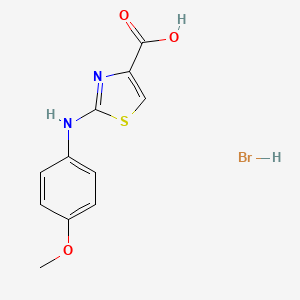
![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)
![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)
![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)

![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)
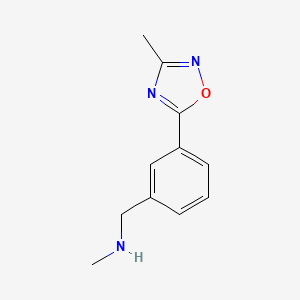
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)
![2-[4-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1358563.png)